molecular formula C10H12FN5O4 B8002911 2-amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

2-amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B8002911
M. Wt: 285.23 g/mol
InChI Key: UXUZARPLRQRNNX-AYQXTPAHSA-N
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Description

This compound is characterized by its unique structure, which includes a pyridine ring, a tetrazole ring, and an indolecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity. This would include the use of industrial-grade solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-pyridinyl)-2-tetrazolyl]-1-indolecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of certain groups to form simpler compounds.

Scientific Research Applications

6-[5-(2-pyridinyl)-2-tetrazolyl]-1-indolecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[5-(2-pyridinyl)-2-tetrazolyl]-1-indolecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[5-(2-pyridinyl)-2-tetrazolyl]-1-indolecarbonitrile include other indole derivatives and tetrazole-containing compounds. Examples include:

Uniqueness

What sets 6-[5-(2-pyridinyl)-2-tetrazolyl]-1-indolecarbonitrile apart is its unique combination of a pyridine ring, a tetrazole ring, and an indolecarbonitrile moiety

Properties

IUPAC Name

2-amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZARPLRQRNNX-AYQXTPAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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